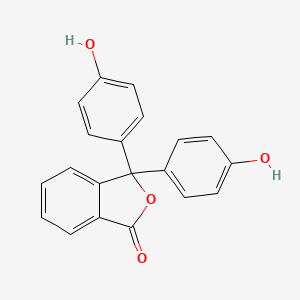

Phenolphthalein

Cat. No. B1677637

Key on ui cas rn:

77-09-8

M. Wt: 318.3 g/mol

InChI Key: KJFMBFZCATUALV-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07838689B2

Procedure details

In a 250 mL round bottom flask equipped with mechanical stirrer, thermometer, nitrogen inlet and reflux condenser, 10.0 g of phthalic anhydride (0.067 moles) and 15 g of ionic liquid catalyst composition (zinc chloride and 1-butyl-3-methyl-imidazolium) (60 wt. % based on total weight of reactants) were charged to the round bottom flask followed by 14.3 g phenol (2.25 molar equivalents based on phthalic anhydride) and 1.9 g chlorosulphonic acid (0.2 molar equivalents based on phthalic anhydride), while maintaining the round bottom flask in a nitrogen atmosphere at 50 to 60° C. The reaction mixture was then heated with stirring at 120° C. (bath temperature). Over the course of the reaction (24 hours), the reaction mass progressively turned from orange to brownish orange to deep brown. After 24 hours, the reaction mixture comprising phenolphthalein was then quenched with 150 mL toluene. The viscous mass produced by the addition of toluene was stirred at 85° C. for about 30 min. The supernatant (containing the ionic liquid catalyst composition, toluene, and unreacted starting material) was decanted and the remaining viscous mass was then heated with 150 mL water and stirred at 85° C. for about 30 min. The solidified phenolphthalein was filtered while hot and washed until the supernatant was neutral with cold, distilled water to obtain crude phenolphthalein. The resulting brownish yellow solid was dried under vacuum at 100° C. overnight. The yield of crude phenolphthalein was 18.7 g (89 mol %) and the purity was 96.08 wt. %.

[Compound]

Name

ionic liquid

Quantity

15 g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[C:1]1(=O)[O:6][C:4](=[O:5])[C:3]2=[CH:7][CH:8]=[CH:9][CH:10]=[C:2]12.C([N+]1C=CN(C)C=1)CCC.[C:22]1([OH:28])[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1.ClS(O)(=O)=[O:31].[C:34]1(C)[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=1>[Cl-].[Zn+2].[Cl-]>[CH:8]1[CH:9]=[CH:10][C:2]2[C:1]([C:37]3[CH:38]=[CH:39][C:34]([OH:31])=[CH:35][CH:36]=3)([C:25]3[CH:24]=[CH:23][C:22]([OH:28])=[CH:27][CH:26]=3)[O:6][C:4](=[O:5])[C:3]=2[CH:7]=1 |f:5.6.7|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

10 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(C=2C(C(=O)O1)=CC=CC2)=O

|

[Compound]

|

Name

|

ionic liquid

|

|

Quantity

|

15 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)[N+]1=CN(C=C1)C

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Cl-].[Zn+2].[Cl-]

|

Step Two

|

Name

|

|

|

Quantity

|

14.3 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)O

|

Step Three

|

Name

|

|

|

Quantity

|

1.9 g

|

|

Type

|

reactant

|

|

Smiles

|

ClS(=O)(=O)O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

55 (± 5) °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring at 120° C. (bath temperature)

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In a 250 mL round bottom flask equipped with mechanical stirrer

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

thermometer, nitrogen inlet and reflux condenser

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was then heated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Over the course of the reaction (24 hours)

|

|

Duration

|

24 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction mixture comprising phenolphthalein was then quenched with 150 mL toluene

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The viscous mass produced by the addition of toluene

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

was stirred at 85° C. for about 30 min

|

|

Duration

|

30 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was decanted

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the remaining viscous mass was then heated with 150 mL water

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred at 85° C. for about 30 min

|

|

Duration

|

30 min

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The solidified phenolphthalein was filtered while hot and

|

WASH

|

Type

|

WASH

|

|

Details

|

washed until the supernatant

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distilled water

|

Outcomes

Product

Details

Reaction Time |

24 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C=1C=CC2=C(C1)C(=O)OC2(C=3C=CC(=CC3)O)C=4C=CC(=CC4)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |